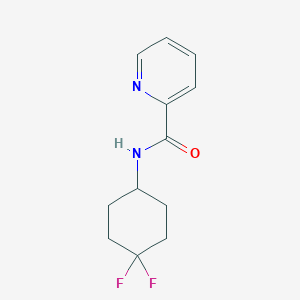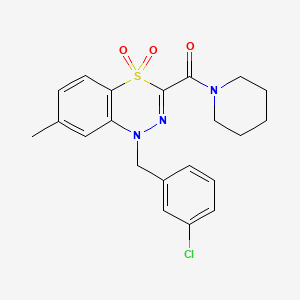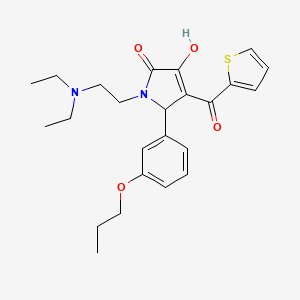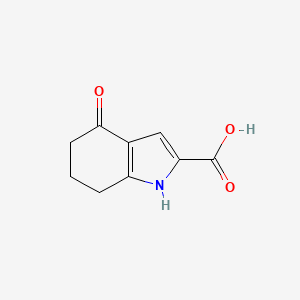
N-(4,4-difluorocyclohexyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,4-difluorocyclohexyl)picolinamide” is a chemical compound . It is a derivative of picolinamide . Picolinamide is used in a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .
Synthesis Analysis
The synthesis of picolinamide derivatives involves a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA) 2 . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .Applications De Recherche Scientifique
- Significance : Potassium channels play crucial roles in cellular excitability, neurotransmission, and cardiac function. Modulating these channels can have therapeutic implications for conditions like epilepsy, arrhythmias, and neurodegenerative diseases .
- Binding Mechanism : N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide selectively binds to PARP-1, forming favorable hydrophobic interactions. This interaction may have implications in cancer therapy and DNA damage repair .
Modulation of Potassium Channels
PARP-1 Inhibition
Terahertz Tagging Applications
Mécanisme D'action
Target of Action
N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide primarily targets the nuclear protein poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 plays a crucial role in the signaling and repair of DNA and is a prominent target in oncology .
Mode of Action
This compound acts as a potent, orally available, and highly selective PARP-1 inhibitor . It was developed with the goal of mitigating toxicities arising from cross-inhibition of PARP-2 . The selectivity of this compound for PARP-1 over PARP-2 has been rationalized through cocrystal structures of the compound with both PARP-1 and PARP-2 catalytic domain proteins .
Biochemical Pathways
The inhibition of PARP-1 by N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide affects the DNA repair pathways . PARP-1 is involved in the repair of DNA and its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells that are already deficient in certain DNA repair pathways .
Pharmacokinetics
N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide has excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles . These properties contribute to its high bioavailability, making it an effective therapeutic agent .
Result of Action
The inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, particularly in cancer cells. This can result in cell death, thereby inhibiting the growth of cancer cells . It has shown high efficacy in vivo both as a single agent and in combination with Temozolomide in MDA-MB-436 and Capan-1 xenograft models .
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-12(14)6-4-9(5-7-12)16-11(17)10-3-1-2-8-15-10/h1-3,8-9H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIFADNGSPEZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=N2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2789505.png)


![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone](/img/structure/B2789514.png)
![N-cyclohexyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2789516.png)


![2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole](/img/structure/B2789519.png)
![(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2789520.png)

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2789524.png)

![2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789526.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2789527.png)